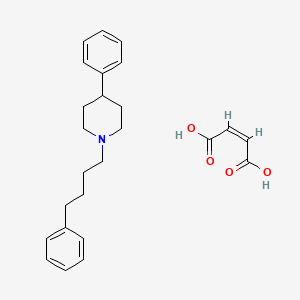

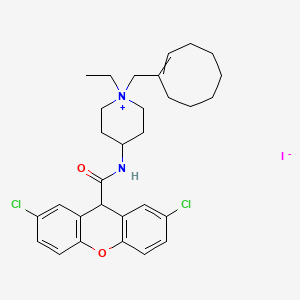

![molecular formula C17 H18 Cl N7 O B1139109 4-氯-1-(哌啶-4-基)-N-[3-(吡啶-2-基)-1H-吡唑-4-基]-1H-吡唑-3-甲酰胺 CAS No. 1817698-21-7](/img/structure/B1139109.png)

4-氯-1-(哌啶-4-基)-N-[3-(吡啶-2-基)-1H-吡唑-4-基]-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Novel potent MRCK inhibitor, blocking cancer cell invasion

BDP5290(cas 1817698-21-7) is a potent MRCK inhibitor with activity in cells, resulting in reduced MLC phosphorylation, cell motility and tumour cell invasion. BDP5290 demonstrated marked selectivity for MRCKβ over ROCK1 or ROCK2 for inhibition of myosin II light chain (MLC) phosphorylation in cells. While BDP5290 was able to block MLC phosphorylation at both cytoplasmic actin stress fibres and peripheral cortical actin bundles, the ROCK selective inhibitor Y27632 primarily reduced MLC phosphorylation on stress fibres. BDP5290 was also more effective at reducing MDA-MB-231 breast cancer cell invasion through Matrigel than Y27632.

科学研究应用

Cancer Cell Invasion Inhibition

BDP5290 is a potent MRCK inhibitor with activity in cells, resulting in reduced MLC phosphorylation, cell motility and tumour cell invasion . This discovery has enabled further investigations into the biological activities of MRCK proteins and their contributions to cancer progression .

Metastasis Blockage

BDP5290 has been implicated in the regulation of actin-myosin contractility, which powers cancer cell motility and invasion . By blocking MRCK activity, the potential for metastasis can be reduced .

Chemotherapeutic Applications

BDP5290 has been identified as a potential chemotherapeutic agent . Recent research has used this novel inhibitor to establish the role of MRCK signalling in epithelial polarization, phagocytosis, cytoskeleton organization, cell motility, and cancer cell invasiveness .

Treatment of Glioma, Skin, and Ovarian Cancers

Pharmacological MRCK inhibition with BDP5290 has been shown to elicit therapeutically beneficial effects in cell-based and in vivo studies of glioma, skin, and ovarian cancers .

Cytoskeleton Regulation

BDP5290 has been found to play a significant role in cytoskeleton regulation through the phosphorylation of proteins such as the regulatory myosin light chain proteins .

Epithelial Barrier Integrity

BDP5290 treatment has been found to prevent the β1 subunit-induced increase of barrier integrity . This suggests a potential role for BDP5290 in maintaining the integrity of epithelial barriers .

作用机制

Target of Action

The primary target of 4-Chloro-1-(4-Piperidyl)-N-[5-(2-Pyridyl)-1h-Pyrazol-4-Yl]pyrazole-3-Carboxamide, also known as BDP5290, is the myotonic dystrophy kinase-related CDC42-binding kinases MRCKα and MRCKβ . These kinases regulate actin-myosin contractility and have been implicated in cancer metastasis .

Mode of Action

BDP5290 interacts with the nucleotide binding pocket of the MRCKβ kinase domain . It demonstrates marked selectivity for MRCKβ over ROCK1 or ROCK2 for inhibition of myosin II light chain (MLC) phosphorylation in cells . This interaction leads to a reduction in MLC phosphorylation, which in turn affects cell motility and tumor cell invasion .

Biochemical Pathways

The MRCK proteins, along with the related ROCK1 and ROCK2 kinases, initiate signaling events that lead to contractile force generation . This powers cancer cell motility and invasion. By inhibiting MRCK activity, BDP5290 can potentially reduce metastasis .

Result of Action

The result of BDP5290’s action is a reduction in MLC phosphorylation, cell motility, and tumor cell invasion . It has been found to be more effective at reducing MDA-MB-231 breast cancer cell invasion through Matrigel than the ROCK selective inhibitor Y27632 .

属性

IUPAC Name |

4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVZKUXLOLRECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide | |

Q & A

A: BDP5290 functions as a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) . These kinases play a crucial role in regulating cytoskeleton organization and dynamics by phosphorylating proteins like the myosin light chain (MLC) .

A: Research suggests that BDP5290, by inhibiting MRCK, can indirectly activate protein phosphatase 1 regulatory subunit 12C (PPP1R12C). This activation increases the binding of PPP1R12C to both PP1c (catalytic subunit of protein phosphatase 1) and MLC2a (atrial myosin light chain 2). Consequently, MLC2a is dephosphorylated, leading to reduced atrial contractility, a hallmark of AF .

A: Yes, in vitro studies using atrial HL-1 cells treated with BDP5290 showed increased binding of PPP1R12C to both PP1c and MLC2a. This ultimately resulted in the dephosphorylation of MLC2a .

A: BDP5290 exhibits marked selectivity for MRCK over closely related kinases like Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2) . This selectivity makes it a valuable tool for dissecting the specific roles of MRCK in various cellular processes.

A: Given its role in inhibiting MRCK, BDP5290 is being investigated for its potential in cancer therapy. Studies have shown that pharmacological MRCK inhibition, potentially through compounds like BDP5290, could have beneficial effects in cancers like glioma, skin cancer, and ovarian cancer .

A: While more research is needed, early studies indicate that BDP5290 might synergize with anti-PD-1 immunotherapy in treating breast cancer. This synergy could enhance tumor cell killing by promoting T-cell proliferation .

A: The development of potent and selective MRCK inhibitors like BDP5290 provides researchers with valuable tools to investigate the functions of MRCK in both normal and pathological conditions. This can potentially lead to a deeper understanding of diseases and the development of novel therapeutic strategies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

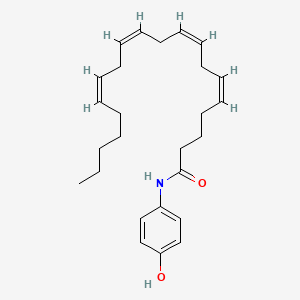

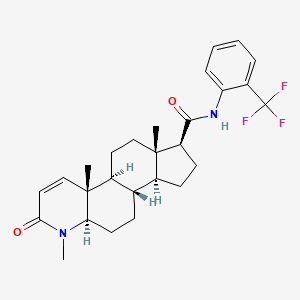

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

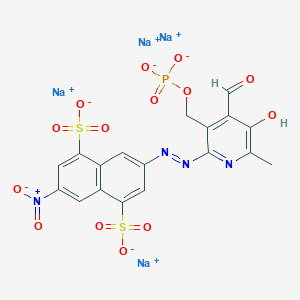

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)